molecular formula C8H8Cl2N2O2 B2855954 [(2,4-dichlorophenyl)methoxy]urea CAS No. 338395-14-5

[(2,4-dichlorophenyl)methoxy]urea

Cat. No.: B2855954
CAS No.: 338395-14-5
M. Wt: 235.06
InChI Key: GSJSHZIERDWXEO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of [(2,4-dichlorophenyl)methoxy]urea, also known as DCMU or Diuron, is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

DCMU acts as a very specific and sensitive inhibitor of photosynthesis . It blocks the Q_B plastoquinone binding site of PSII, disallowing the electron flow from PSII to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of PSII by DCMU affects the photosynthetic electron transport chain, which is a crucial part of the light-dependent reactions in photosynthesis . This leads to a reduction in the production of ATP and NADPH, two key molecules that provide the energy and electrons needed for the light-independent reactions of photosynthesis .

Pharmacokinetics

Given its use as a herbicide, it is likely to have good environmental stability and persistence, allowing it to remain active in the environment for an extended period .

Result of Action

The inhibition of photosynthesis by DCMU leads to a decrease in the plant’s ability to produce energy and build essential organic compounds . This results in the cessation of plant growth and eventually leads to plant death, making DCMU an effective herbicide .

Action Environment

Environmental factors such as light intensity, temperature, and water availability can influence the action, efficacy, and stability of DCMU . For example, as DCMU’s mode of action involves the inhibition of photosynthesis, its efficacy may be influenced by light intensity . Additionally, factors such as soil type and rainfall can affect the persistence and mobility of DCMU in the environment .

Chemical Reactions Analysis

[(2,4-dichlorophenyl)methoxy]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

[(2,4-Dichlorophenyl)methoxy]urea is a compound that has garnered significant attention in biological research due to its diverse pharmacological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and relevant data.

Chemical Structure and Synthesis

This compound belongs to the class of substituted ureas, which are known for their varied biological activities. The synthesis typically involves the reaction of 2,4-dichlorophenol with isocyanates or by other synthetic routes that incorporate the methoxy group into the urea structure.

Antibacterial Activity

Research has demonstrated that derivatives of urea, including this compound, exhibit significant antibacterial properties. A study evaluated several synthesized compounds against various bacterial strains, revealing that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with a 2,4-dichlorophenyl moiety were notably effective .

Table 1: Antibacterial Activity of Urea Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL
Compound XPseudomonas aeruginosa20 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. A notable study focused on its effects on bladder cancer cell lines (T24), where it was found to induce apoptosis through various mechanisms. The compound's structure-activity relationship (SAR) indicated that modifications to the urea moiety could enhance its efficacy against cancer cells .

Table 2: Anticancer Activity Against T24 Cell Line

CompoundIC50 Value (µM)Mechanism of Action
This compound12Induction of apoptosis and necroptosis
Compound Y15Cell cycle arrest

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit various enzymes relevant to metabolic disorders. Studies have shown its effectiveness in inhibiting α-amylase and α-glucosidase, which are critical targets in the management of diabetes .

Table 3: Enzyme Inhibition Potency

EnzymeCompoundIC50 Value (µM)
α-AmylaseThis compound25
α-GlucosidaseThis compound30

Case Studies

  • Antibacterial Efficacy
    A study conducted on a series of urea derivatives highlighted the superior antibacterial activity of compounds featuring the dichlorophenyl group. The research involved testing against clinical isolates and demonstrated that this compound had a significant impact on bacterial growth inhibition.
  • Cancer Cell Line Studies
    In vitro studies involving T24 bladder cancer cells showed that treatment with this compound resulted in a marked reduction in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment.
  • Diabetes Management
    The compound's role in inhibiting carbohydrate-hydrolyzing enzymes was assessed through both in vitro assays and in vivo models. Results indicated a reduction in blood glucose levels following administration of this compound in diabetic rats.

Properties

IUPAC Name

(2,4-dichlorophenyl)methoxyurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(7(10)3-6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJSHZIERDWXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CONC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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